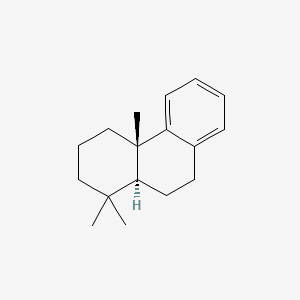

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

Description

Early Isolation from Chamaecyparis formosensis and Related Conifers

The initial detection of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene traces to studies of volatile organic compound (VOC) emissions in Chamaecyparis formosensis, an endemic Taiwanese conifer renowned for its longevity and ecological dominance in montane forests. Field analyses conducted between 2017 and 2019 revealed that this diterpenoid constitutes a minor but consistent component of the terpenoid profile in both saplings and mature trees. Seasonal emission dynamics showed higher production rates in adult trees during warm months (101.49–181.35 ng g⁻¹ h⁻¹), contrasting with saplings, which emitted higher quantities in colder seasons (64.40–140.74 ng g⁻¹ h⁻¹). These fluctuations correlated strongly with environmental variables: temperature governed emissions in adults, while photosynthetically active radiation (PAR) influenced saplings.

Structurally, the compound’s hexahydrophenanthrene skeleton aligns with abietane diterpenes, a class widely documented in Cupressaceae. Its identification in C. formosensis marked the first report of an O-methylated ferruginol derivative in this genus, distinguishing it from related species like Chamaecyparis obtusa. Comparative gas chromatography-mass spectrometry (GC-MS) studies confirmed its presence in leaf and bark extracts, though at lower concentrations than monoterpenes such as β-myrcene or α-terpinene.

Table 1: Key Physicochemical Properties of this compound

Taxonomic Significance in Salvia bracteata and Premna serratifolia Chemotaxonomy

Beyond conifers, this diterpenoid’s occurrence in angiosperms has proven instrumental in resolving taxonomic ambiguities. In Salvia bracteata (Lamiaceae), chemotaxonomic surveys utilizing thin-layer chromatography (TLC) and cluster analysis identified the compound as a chemomarker distinguishing S. bracteata from morphologically similar species like S. virgata and S. nemorosa. Flavonoid profiles alone could not fully resolve these taxa, but the presence of diterpenoids, including this compound, provided additional discriminatory power.

Similarly, in Premna serratifolia (Lamiaceae), bioactivity-guided fractionation studies isolated this diterpenoid alongside oleanolic acid and stigmasterol, underscoring its role in the plant’s cytotoxic secondary metabolite repertoire. Its detection in P. serratifolia—a species integral to traditional Ayurvedic formulations—highlighted biochemical parallels with other diterpenoid-rich Lamiaceae genera, facilitating reclassification efforts within the Verbenaceae-Lamiaceae complex.

Table 2: Chemotaxonomic Distribution of this compound

The compound’s stereochemical consistency across these phylogenetically disparate groups suggests convergent evolution in diterpenoid biosynthesis pathways, possibly driven by ecological pressures such as herbivory defense or microbial resistance. Ongoing genomic comparisons aim to elucidate whether homologous diterpene synthase genes underpin its production in Cupressaceae and Lamiaceae.

Properties

CAS No. |

53649-02-8 |

|---|---|

Molecular Formula |

C17H24 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene |

InChI |

InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1 |

InChI Key |

HOJLWWVMRBERAQ-DOTOQJQBSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC=CC=C32)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting materials typically include substituted phenanthrene derivatives or precursors that can be cyclized or hydrogenated to form the hexahydrophenanthrene core.

- The synthesis often involves catalytic hydrogenation to reduce aromatic rings selectively.

- Cyclization steps may use Lewis acid catalysts or transition metal-mediated processes to close rings and introduce stereochemistry.

- Functional group manipulations such as methylation or selenation can be employed to install the 1,1,4a-trimethyl substitution pattern.

Specific Preparation Example from Literature

A representative synthetic procedure involves:

- Use of a Schlenk tube charged with a diselenide precursor.

- Stirring with appropriate reagents at room temperature to induce cyclization.

- Purification by column chromatography using pentane and diethyl ether mixtures.

- Characterization by IR and NMR spectroscopy confirming the structure and stereochemistry.

For example, a study reported the cyclization of a precursor yielding racemic butyl-((2S,4aS,10aR)-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-2-yl)selane with an 8% yield and a diastereomeric ratio of 97:3, confirming high stereoselectivity in the process.

Hydrogenation Step

- Hydrogenation of intermediates such as compound (+)-S1 in methanol with palladium on carbon (Pd/C) catalyst under H2 atmosphere.

- Reaction monitored by thin-layer chromatography (TLC) until completion (approx. 1.5 hours).

- Work-up involves filtration and purification by flash chromatography to yield the hexahydrophenanthrene derivative in high yield (~98%).

Functional Group Transformations

- Amination and acylation reactions are performed on the hexahydrophenanthrene scaffold to introduce amino or acetamido groups.

- For instance, treatment of the amine intermediate with acetic anhydride in dichloromethane with triethylamine leads to acetanilide derivatives with yields around 95%.

Analytical Data Supporting Synthesis

| Analytical Technique | Key Observations |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic absorption bands at 2961, 2930, 2872 cm⁻¹ (C-H stretches), and fingerprint region peaks confirming substitution patterns. |

| 1H NMR Spectroscopy | Multiplets and doublets consistent with the hexahydrophenanthrene framework and methyl substituents; chemical shifts around 7.23 ppm for aromatic protons and 1.3 ppm for methyl groups. |

| 13C NMR Spectroscopy | Signals corresponding to sp3 carbons in the hexahydrophenanthrene core and methyl carbons, confirming the substitution and saturation levels. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peaks consistent with molecular formula C17H24, confirming molecular weight of 228.37 g/mol. |

Summary Table of Preparation Methods

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Diselenide precursor cyclized in Schlenk tube | Room temp., overnight stirring | 8% | High stereoselectivity (d.r. 97:3) |

| Hydrogenation | Pd/C catalyzed reduction in MeOH under H2 | 1 atm H2, 1.5 h | 98% | Clean conversion, monitored by TLC |

| Amination | Introduction of amino group on intermediate | Standard amination conditions | High | Precursor for further functionalization |

| Acylation | Acetic anhydride with triethylamine in CH2Cl2 | 25 °C, 2 h | 95% | Formation of acetanilide derivatives |

Research Outcomes and Observations

- The synthetic methods demonstrate high stereoselectivity and yield in key steps, particularly in hydrogenation and cyclization.

- The use of palladium-catalyzed hydrogenation is efficient for saturation of aromatic rings while preserving stereochemistry.

- Functional group transformations on the hexahydrophenanthrene core allow for further derivatization, expanding the compound’s utility.

- Analytical data consistently support the structural assignments and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.

Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized derivatives, fully reduced compounds, and substituted phenanthrene derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a complex arrangement of carbon atoms. With a molecular formula of and a molecular weight of approximately 270.45 g/mol, it exhibits hydrophobic characteristics that can be advantageous in various applications including drug delivery systems and material science.

Biomedical Applications

-

Nanotechnology in Medicine

- The compound's hydrophobic nature allows it to participate in the formation of nanoparticles that can be utilized for drug delivery. Nanoparticles made from (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene have demonstrated potential in encapsulating therapeutic agents and improving their bioavailability .

- Antioxidant Properties

- Anticancer Activity

Material Science Applications

- Polymeric Materials

- Surface Coatings

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zou et al., 2017 | Nanocapsule assembly | Demonstrated that compounds like this compound can enhance the biocompatibility and stability of nanocapsules used in drug delivery systems. |

| Wu et al., 2015 | Biomedical applications | Highlighted the potential of phenolic compounds in creating multifunctional films for medical devices that can respond to biological stimuli. |

| Fraga et al., 2010 | Protein interaction studies | Showed how polyphenolic compounds interact with proteins to improve mechanical properties and stability in biomedical applications. |

Mechanism of Action

The mechanism of action of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Degree of Saturation and Substituent Effects

The compound’s hexahydrophenanthrene core distinguishes it from more saturated analogs. For example:

- (4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene (CAS 35241-40-8) has a decahydro backbone (C₂₀H₃₂, MW 272.47 g/mol), increasing saturation and reducing ring strain .

- Phenanthrene,7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl- (CAS 1686-56-2) features a dodecahydro system (C₂₄H₃₄, MW 322.53 g/mol), further enhancing stability and hydrophobicity .

Functional Group Variations

Substituents significantly alter physicochemical and reactive properties:

- Carboxylate Ester :

Methyl (1R,4aS,10aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate (CAS 24035-56-1, C₂₁H₂₈O₂, MW 312.45 g/mol) contains an ester group , enhancing solubility in polar solvents and susceptibility to hydrolysis . - Hydroxymethanol Derivative: 1-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethyl)- (CAS 24338-63-4, C₂₀H₃₀O₂, MW 302.45 g/mol) combines hydroxyl and methanol groups, enabling hydrogen bonding and biological activity .

Structural and Crystallographic Insights

Crystallographic studies using SHELX and ORTEP-3 reveal that stereochemistry (e.g., 4aS,10aS vs. 4aR,10aR) critically influences molecular conformation. For example:

- The trans configuration in the target compound minimizes steric clashes between methyl and isopropyl groups .

- Ring puckering, analyzed via Cremer-Pople coordinates , shows that substituent bulk (e.g., TBS groups) induces non-planar distortions, altering reactivity .

Comparative Data Table

Q & A

Q. How do abiotic factors (e.g., UV light, humidity) influence its biodegradation pathways?

- Methodological Answer : Simulate environmental conditions in photoreactors (e.g., UV-C lamps) and humidity chambers. LC-HRMS identifies transformation products (e.g., hydroxylated metabolites). Comparative studies with microbial consortia (e.g., soil slurries) differentiate biotic vs. abiotic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.